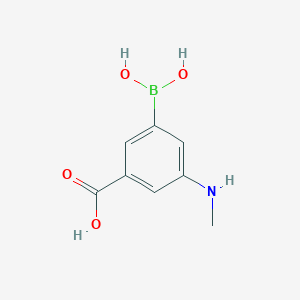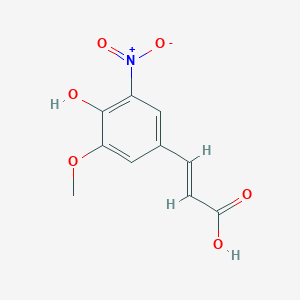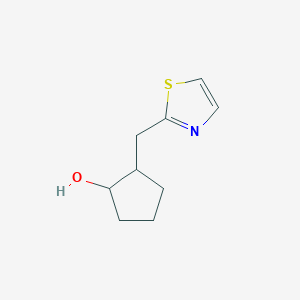
2-(Thiazol-2-ylmethyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiazol-2-ylmethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C9H13NOS. It features a thiazole ring attached to a cyclopentanol moiety, making it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-2-ylmethyl)cyclopentan-1-ol typically involves the reaction of thiazole derivatives with cyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopentanone, followed by the addition of a thiazole derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiazol-2-ylmethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(Thiazol-2-ylmethyl)cyclopentanone.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Thiazol-2-ylmethyl)cyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its thiazole ring which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of biocides, fungicides, and dyes.
Wirkmechanismus
The mechanism of action of 2-(Thiazol-2-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antifungal activity by disrupting fungal cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-(Thiazol-2-ylmethyl)cyclopentan-1-ol is unique due to its specific structure combining a thiazole ring with a cyclopentanol moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
2-(1,3-thiazol-2-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H13NOS/c11-8-3-1-2-7(8)6-9-10-4-5-12-9/h4-5,7-8,11H,1-3,6H2 |
InChI-Schlüssel |
UIFSOASRTYFQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)O)CC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



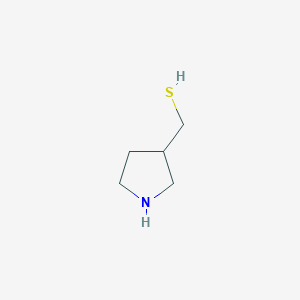

![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
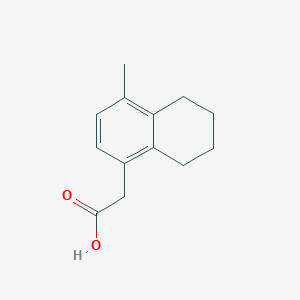
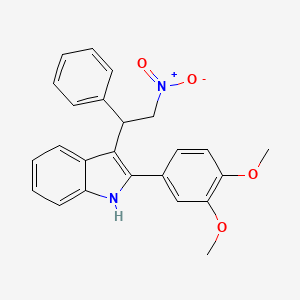
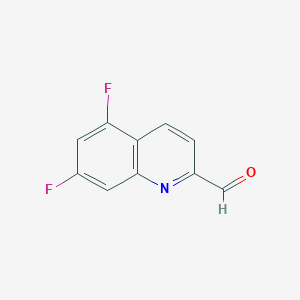
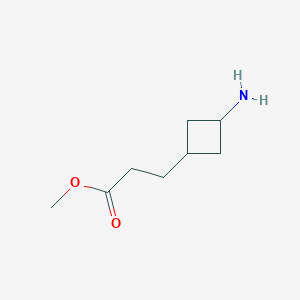
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
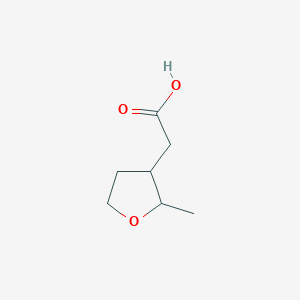
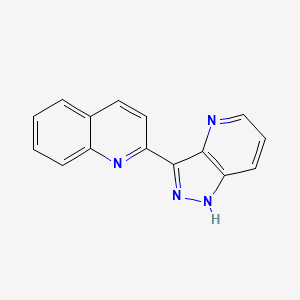
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
